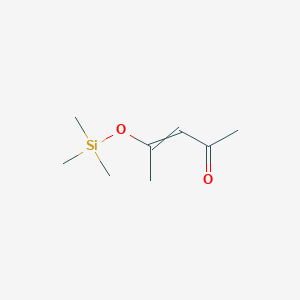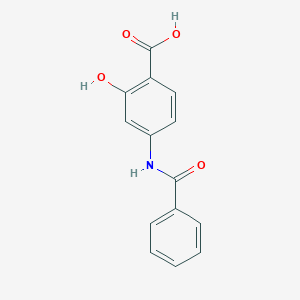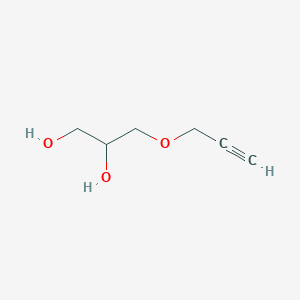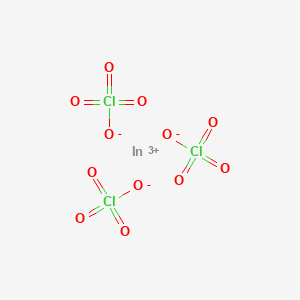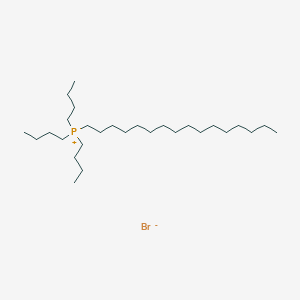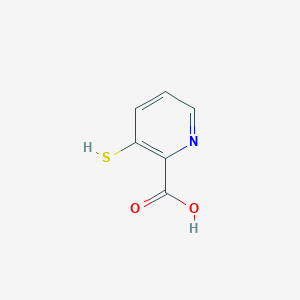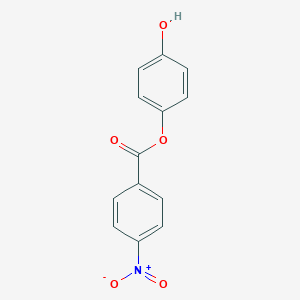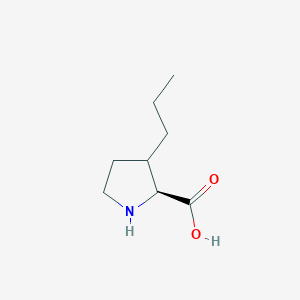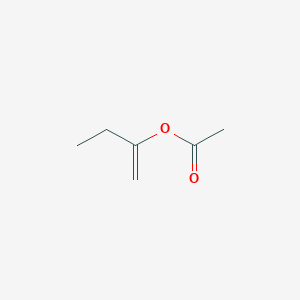
2,3-Dihydroxybutanedioate;tin(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioate;tin(4+) is a coordination compound where tin(4+) is complexed with 2,3-dihydroxybutanedioate, a derivative of tartaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) typically involves the reaction of tin(IV) salts with 2,3-dihydroxybutanedioic acid (tartaric acid). The reaction is carried out in an aqueous medium, where the tin(IV) ion coordinates with the hydroxyl and carboxyl groups of the tartaric acid to form the complex. The reaction conditions often include controlled pH and temperature to ensure the stability of the complex .
Industrial Production Methods
Industrial production of 2,3-Dihydroxybutanedioate;tin(4+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioate;tin(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert tin(IV) to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligand substitution reactions can occur, where the 2,3-dihydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin complexes, while reduction could produce tin(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
2,3-Dihydroxybutanedioate;tin(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) involves its interaction with molecular targets through coordination chemistry. The tin(IV) ion can form stable complexes with various biomolecules, potentially affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid (tartaric acid): A precursor to 2,3-Dihydroxybutanedioate;tin(4+), used in various chemical and biological applications.
Tin(IV) chloride: A common tin(IV) compound used in organic synthesis and industrial processes.
Uniqueness
2,3-Dihydroxybutanedioate;tin(4+) is unique due to its specific coordination environment and the properties imparted by the 2,3-dihydroxybutanedioate ligand. This uniqueness makes it valuable for specialized applications where other tin(IV) compounds or tartaric acid derivatives may not be suitable .
Properties
CAS No. |
14844-29-2 |
|---|---|
Molecular Formula |
C4H4O6Sn |
Molecular Weight |
266.78 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
YXTDAZMTQFUZHK-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Key on ui other cas no. |
14844-29-2 |
physical_description |
White solid; [Merck Index] White powder; [Avocado Research MSDS] |
Synonyms |
tin tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


